Brevinin-1La is primarily isolated from the skin of the frog species Hylarana latouchii. This species is known for its rich diversity of antimicrobial peptides, which serve as a defense mechanism against microbial infections in their natural habitat. The extraction and characterization of these peptides often involve molecular cloning and peptide synthesis techniques.
Brevinin-1La belongs to the class of antimicrobial peptides known as cationic peptides. These peptides typically possess a net positive charge at physiological pH, which facilitates their interaction with negatively charged bacterial membranes. They are classified under the broader category of host defense peptides, which play crucial roles in innate immunity.
The synthesis of Brevinin-1La can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique allows for the stepwise assembly of amino acids on a solid support, ensuring high purity and yield.
Brevinin-1La consists of a sequence of amino acids that typically form an alpha-helical structure, which is essential for its antimicrobial activity. The specific sequence contributes to its amphipathic nature, allowing it to interact effectively with lipid membranes.
The molecular formula and mass of Brevinin-1La can be determined through mass spectrometry, providing insights into its structural integrity and confirming its identity. The peptide's hydrophobic and hydrophilic regions are crucial for its mechanism of action against microbial cells.
Brevinin-1La interacts with bacterial membranes through electrostatic interactions and hydrophobic interactions, leading to membrane disruption. This process often involves:
The kinetics of these reactions can be studied using techniques like circular dichroism spectroscopy and surface plasmon resonance, which allow researchers to observe conformational changes in the peptide upon interaction with lipopolysaccharides or bacterial membranes.
The mechanism by which Brevinin-1La exerts its antimicrobial effects involves several steps:
Studies have shown that Brevinin-1La exhibits potent activity against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Brevinin-1La is typically characterized by its solubility in aqueous solutions, stability under physiological conditions, and ability to maintain structural integrity at varying temperatures.
The chemical stability of Brevinin-1La can be influenced by factors such as pH and ionic strength. Its cationic nature contributes to its interactions with anionic surfaces, enhancing its antimicrobial efficacy.
Relevant data indicate that modifications to its structure can significantly affect both its antimicrobial activity and hemolytic properties (the ability to lyse red blood cells), which are critical considerations in therapeutic applications.
Brevinin-1La has potential applications in several fields:
Brevinin-1La was first identified through comprehensive transcriptomic analysis of skin secretions from the Chinese broad-folded frog (Hylarana latouchii). This approach involved constructing a cDNA library from dorsal skin tissue and sequencing clones encoding antimicrobial peptide precursors. The screening revealed six distinct cDNAs, two of which encoded novel Brevinin-1 isoforms designated Brevinin-1LT1 and Brevinin-1LT2 (later standardized as Brevinin-1La and -1Lb) [3] [7]. The transcriptomic workflow employed:
This method demonstrated that H. latouchii skin secretions contain a diverse arsenal of AMPs, with Brevinin-1La representing ~15% of identified Brevinin-1 isoforms. The transcript abundance correlated with peptide purification yield via reversed-phase HPLC, confirming its significant expression [7].
Table 1: Transcriptomic Analysis Parameters for Brevinin-1La Discovery
Experimental Step | Methodology | Key Outcome |
---|---|---|
Secretion Induction | Electrical stimulation (5V, 10ms pulses) | Holocrine release of granular gland contents |
cDNA Library Construction | Oligo-dT primed cloning with λgt10 vector | >500 clones screened; 6 AMP precursors identified |
Brevinin-1La Transcript ID | Signal peptide-targeted BLAST (E-value <1e-10) | 2/6 clones encoded Brevinin-1 isoforms |
Relative Expression | Transcript abundance in library | 15.3% of Brevinin-1 family sequences |
Molecular cloning of Brevinin-1La cDNA revealed a canonical three-domain precursor architecture consistent with ranid AMP biosynthesis:
The translated open reading frame spanned 73 amino acids, with the mature peptide sequence FMGSALRIAAKVLPAALCQIFKKC. A distinctive feature was the C-terminal Rana box motif (C18-X₄-K-C₂₄), forming a cyclic heptapeptide via disulfide bridge (Cys¹⁸–Cys²⁴). This structural motif enhances membrane interaction stability and is conserved across 89% of Brevinin-1 peptides [5] [6]. The precursor gene (brev1la) exhibited 85% nucleotide similarity to Hylarana guentheri Brevinin-1GHa, reflecting genus-level conservation [10].
Table 2: Domain Architecture of Brevinin-1La Precursor Protein
Domain | Amino Acid Sequence | Functional Role | Conservation in Ranidae |
---|---|---|---|
Signal Peptide (1-22) | MKLKICLVILVCLVFAQDASA | Co-translational translocation | 78-92% identity |
Acidic Spacer (23-49) | EEEIYQEGEEDEEDEDGEDESNQERA | Toxin neutralization | Low (25-40% identity) |
Mature Peptide (50-73) | FMGSALRIAAKVLPAALCQIFKKC | Antimicrobial/immunomodulatory effector | 65-88% identity |
Bayesian inference phylogenies constructed from aligned Brevinin-1 sequences place Brevinin-1La within the Hylarana clade, showing closest affinity to H. guentheri (Brevinin-1GHa: 92.1% identity) and H. latouchii isoform Brevinin-1LT2 (86.5% identity). The analysis utilized:
Notably, Hylarana Brevinin-1 sequences form a monophyletic group sister to Pelophylax lineages, consistent with mitochondrial DNA phylogenies. This suggests genus-specific diversification following the Hylarana-Pelophylax split (~35 MYA). Synonymous/nonsynonymous substitution ratios (dN/dS = 0.17) indicate strong purifying selection preserving the Rana box and amphipathic helix [5] [9]. Gene duplication events are evident within H. latouchii, with Brevinin-1La and -1Lb arising from a recent paralog divergence (<5 MYA) [7].
Brevinin-1La exhibits a conserved motif defining the subfamily: "F[L/I]X₃[F/L]X₂VX₂[K/R]VLPAALC" (X = hydrophobic residue). Critical residues include:
Table 3: Brevinin-1La Sequence Homology Across Ranid Genera
Species | Peptide Name | Sequence (Disulfide: Cys²⁰–Cys²⁶) | Identity vs Brevinin-1La | Key Variation Site |
---|---|---|---|---|
Hylarana latouchii | Brevinin-1La | FMGSALRIAAKVLPAALCQIFKKC | 100% | - |
Hylarana latouchii | Brevinin-1LT2 | FFGSVLKVAAKVLPAALCQIFKKC | 86.5% | M1F, A4V, R9K |
Hylarana guentheri | Brevinin-1GHd | FLGALFKVASKLVPAAICSISKKC | 79.2% | M1F, I11S, Q18S |
Rana aurora aurora | Brevinin-1AUa | FLPILAGLAAKLVPKVFCSITKKC | 62.5% | G3P, S6L, F19Y |
Lithobates chiricahuensis | Brevinin-1CHa | FLPILAKVAEKLFPKIFCKITRKC | 54.2% | A8E, P12F, Q18K |
Despite variable N-terminal sequences, the C-terminal heptapeptide (VLPAALC) shows 96% conservation across 143 Brevinin-1 peptides. This domain mediates dimerization via Cys²⁰–Cys²⁶ disulfide linkage, enhancing structural stability. Brevinin-1La's amphipathicity index (0.68) and hydrophobic moment (0.42) align with ranid AMPs targeting Gram-negative bacteria [6] [10]. Recent studies confirm its orthologs in Hoplobatrachus rugulosus (Brevinin-1GHd) retain LPS-neutralizing function, suggesting conserved immunomodulatory roles [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: